molecular formula C21H21N3O2 B14866472 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B14866472
M. Wt: 347.4 g/mol
InChI Key: LOPBXVRRLSMUIY-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 3,4-dimethylphenyl group and an acetamide moiety attached to a p-tolyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution with 3,4-Dimethylphenyl Group:

    Attachment of the Acetamide Moiety: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final Coupling with p-Tolyl Group: The final step involves coupling the acetamide intermediate with p-tolylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide: shares structural similarities with other pyridazinone derivatives such as:

Uniqueness

  • The unique substitution pattern on the pyridazinone ring and the specific arrangement of functional groups confer distinct chemical and biological properties to this compound. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H21N3O2/c1-14-4-8-18(9-5-14)22-20(25)13-24-21(26)11-10-19(23-24)17-7-6-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,22,25)

InChI Key

LOPBXVRRLSMUIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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